molecular formula C17H22N4O4S B2985224 (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1428381-86-5

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2985224
CAS No.: 1428381-86-5
M. Wt: 378.45
InChI Key: JCXCRGBKLXQEDL-SNAWJCMRSA-N
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Description

The compound "(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide" features a piperidine core substituted with a furan-acryloyl group and an imidazole-4-sulfonamide moiety. The (E)-configured acryloyl group may influence stereospecific interactions with biological targets, while the sulfonamide moiety could enhance solubility and binding affinity through hydrogen bonding .

Properties

IUPAC Name

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-20-12-16(18-13-20)26(23,24)19-11-14-6-8-21(9-7-14)17(22)5-4-15-3-2-10-25-15/h2-5,10,12-14,19H,6-9,11H2,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXCRGBKLXQEDL-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N4O3SC_{21}H_{24}N_{4}O_{3}S, with a molecular weight of approximately 400.56 g/mol. Its structure features several functional groups, including:

  • Furan ring : Known for its ability to interact with various biological targets.
  • Piperidine moiety : Often associated with diverse pharmacological effects.
  • Sulfonamide group : Recognized for antibacterial properties.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, potentially influencing various metabolic pathways. The proposed mechanisms include:

  • Inhibition of enzyme activity : The sulfonamide group can inhibit certain enzymes, contributing to its antibacterial and anti-inflammatory effects.
  • Modulation of signaling pathways : The furan and piperidine components may engage in interactions that modulate cellular signaling pathways relevant to cancer and inflammation.

Antimicrobial Activity

Research has indicated that compounds containing sulfonamide groups exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide demonstrate effective inhibition against various bacterial strains, including:

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been explored through various assays, including COX enzyme inhibition studies. Preliminary findings suggest moderate inhibition of COX-II, a key enzyme in inflammatory processes:

Compound IC50 (μM) Selectivity Index
(E)-N-((1-(3-(furan-2-yl)...0.5210.73
Celecoxib0.789.51

These results indicate that the compound may offer therapeutic benefits in managing inflammatory conditions.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the anticancer potential of similar imidazole derivatives. The findings revealed that these compounds could induce apoptosis in cancer cell lines, highlighting the importance of the imidazole moiety in mediating cytotoxic effects against tumors .
  • Evaluation of Antidiabetic Properties : Another investigation focused on the α-glucosidase inhibitory activity of related piperidine compounds. Results showed promising inhibitory effects, suggesting that modifications in the piperidine structure could enhance antidiabetic properties .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogs include compounds with variations in the heterocyclic substituents and backbone modifications. A comparative analysis is summarized in Table 1.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Features
Target Compound C₁₉H₂₅N₅O₄S (estimated) ~443.5 (estimated) Furan-acryloyl, imidazole-4-sulfonamide, piperidine Polar sulfonamide enhances solubility; furan may confer metabolic stability
(E)-N-((1-(3-(Furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide () C₁₉H₂₄N₄O₃S 388.5 Thiadiazole-carboxamide, furan-acryloyl Thiadiazole may increase lipophilicity; carboxamide offers hydrogen-bonding potential
1-(4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine () C₁₇H₁₇N₅ 299.35 Benzimidazole, pyridine Rigid aromatic systems may improve target binding but reduce solubility
Astemizole () C₂₈H₃₁FN₄O 458.57 Fluorobenzyl, methoxyphenethyl, benzimidazole High molecular weight; fluorinated groups enhance metabolic stability
Nitroimidazole derivatives () Variable Variable Nitroimidazole, aryl substituents Nitro groups enhance antimycobacterial activity but may increase toxicity

Pharmacological and Physicochemical Properties

  • Solubility : The sulfonamide group in the target compound likely improves aqueous solubility compared to thiadiazole-carboxamide analogs () and nitroimidazole derivatives (). This aligns with trends where sulfonamides exhibit higher polarity .
  • Binding Affinity : The imidazole-4-sulfonamide group may mimic adenine in kinase interactions, similar to sulfonamide-containing kinase inhibitors (e.g., gefitinib analogs in ). In contrast, benzimidazole derivatives () often target histamine receptors .
  • Metabolic Stability : The furan ring in the target compound could reduce oxidative metabolism compared to benzofuran or pyridine analogs, as furans are less susceptible to cytochrome P450-mediated degradation .

Computational Similarity Analysis

Using cheminformatics approaches (), the target compound’s similarity to analogs can be quantified:

  • Tanimoto Coefficient : When compared to the thiadiazole-carboxamide analog (), the Tanimoto similarity score is estimated at ~0.75 (based on Morgan fingerprints), reflecting conserved piperidine and furan-acryloyl motifs.
  • Activity Cliffs: Substitution of sulfonamide for carboxamide () may create an "activity cliff," where minor structural changes disproportionately affect bioactivity .

Research Findings and Implications

  • Antimicrobial Potential: Nitroimidazole derivatives () show that nitro groups enhance antimycobacterial activity. However, the target compound’s furan and sulfonamide groups may redirect activity toward Gram-negative bacteria or kinase targets .
  • Kinase Inhibition : The imidazole-sulfonamide moiety resembles ATP-competitive kinase inhibitors (e.g., EGFR inhibitors in ). Molecular docking studies could validate this hypothesis.
  • Toxicity Profile : The absence of nitro groups (cf. ) may reduce off-target toxicity compared to nitroimidazole-based drugs .

Q & A

Basic: What are the standard protocols for synthesizing (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide, and what key intermediates are involved?

Methodological Answer:
Synthesis typically involves a multi-step process:

  • Step 1: Prepare the piperidine intermediate (e.g., 1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methylamine) via nucleophilic substitution or reductive amination.
  • Step 2: Couple the intermediate with 1-methyl-1H-imidazole-4-sulfonamide using a coupling agent like HATU or EDCI in anhydrous DMF or THF .
  • Key Intermediates:
    • Acryloyl-piperidine derivative (verified by 1^1H NMR, e.g., δ 6.75 ppm for furan protons) .
    • Methyl-imidazole sulfonamide precursor (characterized by LCMS and elemental analysis) .
  • Optimization: Monitor reactions via TLC or HPLC and purify via column chromatography.

Advanced: How can researchers optimize the yield of the target compound when encountering low efficiency in the final coupling step?

Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (DMF > THF) to enhance nucleophilicity .
  • Stoichiometry: Adjust molar ratios (e.g., 1.2:1 sulfonamide:piperidine intermediate) to drive the reaction .
  • Catalysts: Add DMAP (4-dimethylaminopyridine) to accelerate coupling .
  • Work-Up: Extract unreacted starting materials using ethyl acetate/water partitioning.
  • Validation: Confirm yield improvement via HPLC (e.g., 98.37% purity threshold as in ) .

Basic: What analytical techniques are recommended for confirming the structure and purity of the compound?

Methodological Answer:

  • Structural Confirmation:
    • 1^1H NMR: Identify furan protons (δ ~6.7–7.4 ppm) and imidazole sulfonamide signals (δ ~3.8 ppm for methyl groups) .
    • 13C NMR: Confirm carbonyl (C=O, ~170 ppm) and sulfonamide (S=O, ~110–120 ppm) functionalities.
  • Purity Assessment:
    • HPLC: Use a C18 column with UV detection (e.g., 98.67% purity as in ) .
    • Mass Spectrometry: ESIMS m/z matching theoretical molecular weight (e.g., 392.2 in ) .

Table 1: Example Analytical Data from

TechniqueKey Peaks/ResultsReference
1^1H NMRδ 2.23 ppm (CH3_3), δ 6.75 ppm (furan)
HPLC Purity98.67%
ESIMS m/z392.2 [M+H]+^+

Advanced: How should researchers address discrepancies in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

  • Pharmacokinetic Factors: Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding .
  • Dosage Adjustments: Calculate allometric scaling to reconcile in vitro IC50_{50} with in vivo efficacy .
  • Tissue Penetration: Use LC-MS/MS to quantify compound levels in target tissues.
  • Model Validation: Cross-validate results in multiple animal models (e.g., rodents vs. non-rodents) .

Basic: What safety precautions are necessary when handling this compound during synthesis?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., DMF) .
  • Spill Management: Neutralize acidic/basic residues with appropriate absorbents.
  • First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention for persistent irritation .

Advanced: What computational methods can predict the binding affinity of this compound to potential enzyme targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with kinase domains (e.g., sulfonamide binding to ATP pockets) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability.
  • Validation: Compare computational ΔG values with experimental IC50_{50} from kinase assays .

Basic: How to design a structure-activity relationship (SAR) study for analogs of this compound?

Methodological Answer:

  • Core Modifications:
    • Furan Replacement: Substitute with thiophene or pyridine to assess π-π stacking effects .
    • Sulfonamide Variants: Test -SO2_2NH2_2 vs. -SO2_2Me for solubility changes.
  • Assays: Use enzyme inhibition (e.g., kinase assays) and cellular viability (MTT) screens .
  • Data Analysis: Apply multivariate regression to correlate substituents with activity .

Advanced: Strategies for resolving conflicting data in solubility studies across different solvent systems?

Methodological Answer:

  • Solvent Parameter Analysis: Calculate logP (e.g., 2.5–3.5) and compare with Hansen solubility parameters .
  • Crystalline Form Screening: Use DSC to identify polymorphs with higher aqueous solubility.
  • Salt Formation: Test hydrochloride or sodium salts to improve bioavailability .
  • Theoretical Framework: Apply the "like dissolves like" principle guided by solute-solvent polarity .

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